molecular formula C10H18O4 B147080 Diethyl isopropylmalonate CAS No. 759-36-4

Diethyl isopropylmalonate

Cat. No. B147080
Key on ui cas rn: 759-36-4
M. Wt: 202.25 g/mol
InChI Key: BYQFBFWERHXONI-UHFFFAOYSA-N
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Patent
US04042710

Procedure details

Diethylmalonate (80.0g) in ethyl alcohol (50 ml) was added to a solution of sodium ethoxide (prepared from sodium metal (13.0g) and absolute alcohol (400 ml)) over 15 minutes whilst gently refluxing the mixture. After stirring under reflux for 1 hour a solution of 2-bromopropane (74.5g) in alcohol (50 ml) was added over 1 hour and the mixture stirred under reflux overnight. The reaction mixture was cooled in ice and inorganic material removed by filtration and the filtrate concentrated. Water was added to the concentrate which was extracted with ether, the ethereal extracts washed with 2N sodium hydroxide solution (X2) and dried over magnesium sulphate. Removal of solvent gave an almost colourless liquid which was further purified by distillation to give diethyl isopropylmalonate b.p. 62°-65° C./0.7 mm Hg.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
74.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]([CH2:10][CH3:11])([C:7]([O-:9])=[O:8])[C:4]([O-:6])=[O:5])C.[O-][CH2:13][CH3:14].[Na+].Br[CH:17](C)[CH3:18].[CH2:20](O)C>>[CH:10]([CH:3]([C:7]([O:9][CH2:13][CH3:14])=[O:8])[C:4]([O:6][CH2:17][CH3:18])=[O:5])([CH3:11])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
400 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
74.5 g
Type
reactant
Smiles
BrC(C)C
Name
alcohol
Quantity
50 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gently refluxing the mixture
ADDITION
Type
ADDITION
Details
was added over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
inorganic material removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
ADDITION
Type
ADDITION
Details
Water was added to the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
WASH
Type
WASH
Details
the ethereal extracts washed with 2N sodium hydroxide solution (X2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gave an almost colourless liquid which
DISTILLATION
Type
DISTILLATION
Details
was further purified by distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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